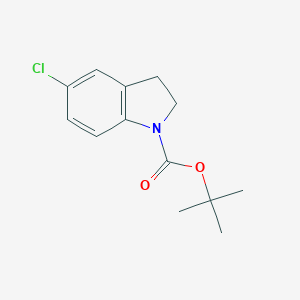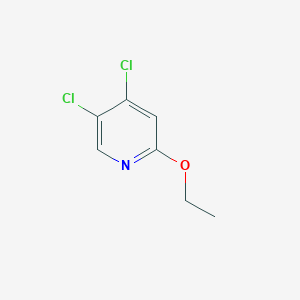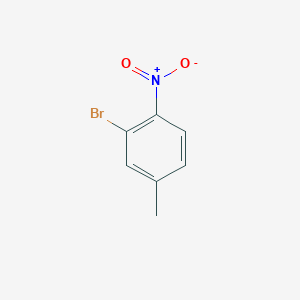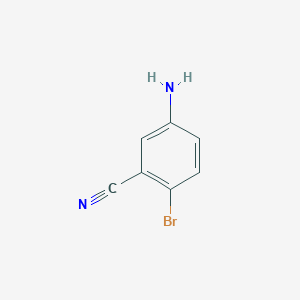
1-Benzyl-3-carbamoylpyridinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-carbamoylpyridinium, also known as BzpCl, is a chemical compound with a molecular formula of C13H13ClN2O. It is a pyridinium derivative and a quaternary ammonium salt. BzpCl is widely used in scientific research due to its unique properties and effects.
作用机制
1-Benzyl-3-carbamoylpyridinium acts as a competitive inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, 1-Benzyl-3-carbamoylpyridinium increases the concentration of acetylcholine in the synaptic cleft, leading to increased neurotransmission. 1-Benzyl-3-carbamoylpyridinium also binds to nicotinic acetylcholine receptors, leading to the activation of ion channels and the influx of calcium ions into the cell.
Biochemical and Physiological Effects:
1-Benzyl-3-carbamoylpyridinium has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-Benzyl-3-carbamoylpyridinium inhibits acetylcholinesterase activity in a concentration-dependent manner. 1-Benzyl-3-carbamoylpyridinium has also been shown to increase the release of acetylcholine from nerve terminals. In vivo studies have shown that 1-Benzyl-3-carbamoylpyridinium improves memory and cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
1-Benzyl-3-carbamoylpyridinium has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a well-defined mechanism of action and can be used as a tool for studying acetylcholine neurotransmission. However, 1-Benzyl-3-carbamoylpyridinium has some limitations for lab experiments. It is a highly toxic compound that requires special handling and disposal procedures. It can also be expensive to synthesize and may not be readily available in some laboratories.
未来方向
There are several future directions for the use of 1-Benzyl-3-carbamoylpyridinium in scientific research. 1-Benzyl-3-carbamoylpyridinium can be used to study the role of acetylcholine neurotransmission in various neurological disorders such as Parkinson's disease and schizophrenia. It can also be used to develop new drugs for the treatment of these disorders. 1-Benzyl-3-carbamoylpyridinium can be modified to improve its pharmacological properties and reduce its toxicity. Finally, 1-Benzyl-3-carbamoylpyridinium can be used in combination with other compounds to study complex neurotransmitter interactions.
合成方法
1-Benzyl-3-carbamoylpyridinium can be synthesized through a multi-step process. The first step involves the reaction of 3-pyridinecarboxylic acid with thionyl chloride to form 3-pyridyl chloride. The second step involves the reaction of 3-pyridyl chloride with benzylamine to form 1-benzyl-3-pyridinylamine. The final step involves the reaction of 1-benzyl-3-pyridinylamine with chloroformate to form 1-Benzyl-3-carbamoylpyridinium. The purity of the final product can be determined through various analytical techniques such as NMR, IR, and mass spectrometry.
科学研究应用
1-Benzyl-3-carbamoylpyridinium has been widely used in scientific research due to its unique properties and effects. It has been used as a neurotransmitter analog to study the mechanism of action of acetylcholine. It has also been used as a substrate for acetylcholinesterase inhibition studies. 1-Benzyl-3-carbamoylpyridinium has been used in the development of new drugs for the treatment of Alzheimer's disease and other neurological disorders.
属性
IUPAC Name |
1-benzylpyridin-1-ium-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-13(16)12-7-4-8-15(10-12)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H-,14,16)/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBSRPLIMMWMQS-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N2O+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50275766 |
Source


|
| Record name | 1-benzyl-3-carbamoylpyridinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50275766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-carbamoylpyridinium | |
CAS RN |
16183-83-8 |
Source


|
| Record name | 1-benzyl-3-carbamoylpyridinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50275766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














